molecular formula C15H14NO+ B280497 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium

1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium

Cat. No.: B280497
M. Wt: 224.28 g/mol
InChI Key: YLFXKEWAYUQTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium, also known as OTNP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. OTNP is a heterocyclic compound that contains a pyridinium ring and a naphthalene ring, making it a unique and interesting molecule to study.

Mechanism of Action

The mechanism of action of 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium is not well understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and apoptosis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, this compound can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antimicrobial activity. In addition, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. In addition, this compound has been shown to exhibit a wide range of biological activities, making it a versatile molecule for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug development, particularly for cancer therapeutics. Additionally, this compound could be used as a building block for the synthesis of more complex molecules with improved biological activity. Finally, more studies are needed to evaluate the safety and toxicity of this compound, particularly in vivo.

Synthesis Methods

The synthesis of 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium involves the reaction of 2-methylnaphthalene with acetic anhydride and pyridine in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through a series of steps, including recrystallization and column chromatography. The yield of this compound can vary depending on the reaction conditions, but typically ranges from 50-70%.

Scientific Research Applications

1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for further drug development. In organic synthesis, this compound has been used as a building block for the synthesis of more complex molecules. In materials science, this compound has been incorporated into polymers to improve their mechanical and thermal properties.

Properties

Molecular Formula

C15H14NO+

Molecular Weight

224.28 g/mol

IUPAC Name

2-pyridin-1-ium-1-yl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C15H14NO/c17-15-13-7-3-2-6-12(13)8-9-14(15)16-10-4-1-5-11-16/h1-7,10-11,14H,8-9H2/q+1

InChI Key

YLFXKEWAYUQTEZ-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(=O)C1[N+]3=CC=CC=C3

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1[N+]3=CC=CC=C3

Origin of Product

United States

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